3-Ethylthiophene 3-Ethylthiophene 3-Ethylthiophene belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 3-Ethylthiophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-ethylthiophene is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 1795-01-3
VCID: VC21238941
InChI: InChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3
SMILES: CCC1=CSC=C1
Molecular Formula: C6H8S
Molecular Weight: 112.19 g/mol

3-Ethylthiophene

CAS No.: 1795-01-3

Cat. No.: VC21238941

Molecular Formula: C6H8S

Molecular Weight: 112.19 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylthiophene - 1795-01-3

Specification

CAS No. 1795-01-3
Molecular Formula C6H8S
Molecular Weight 112.19 g/mol
IUPAC Name 3-ethylthiophene
Standard InChI InChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3
Standard InChI Key SLDBAXYJAIRQMX-UHFFFAOYSA-N
SMILES CCC1=CSC=C1
Canonical SMILES CCC1=CSC=C1
Boiling Point 136.0 °C
Melting Point -89.1 °C
-89.1°C

Introduction

Physical and Chemical Properties

Physical Characteristics

3-Ethylthiophene is typically observed as a colorless to light yellow liquid under standard conditions. Its physical properties are summarized below:

PropertyValueReference
Melting Point-89.1°C
Boiling Point140°C
Density1.0 g/cm31.0 \text{ g/cm}^3
Refractive Index1.51301.51701.5130 - 1.5170
Flash Point22.8±4.9°C22.8 \pm 4.9°C

These properties highlight the compound's low melting point, moderate boiling point, and high refractive index, which are indicative of its aromatic nature.

Chemical Properties

The chemical behavior of 3-Ethylthiophene is influenced by the presence of the sulfur atom in the ring structure and the ethyl substituent:

  • Aromatic Stability: The conjugated π-electron system imparts significant stability to the thiophene ring.

  • Hydrophobicity: The ethyl group increases the compound's hydrophobic character.

  • LogP Value: Estimated at 2.8022.802, reflecting moderate lipophilicity .

Synthesis Methods

Laboratory Synthesis

Several synthetic routes have been developed for producing thiophene derivatives like 3-Ethylthiophene:

Direct Substitution Reactions

One common method involves substituting an ethyl group onto a thiophene ring using alkylation techniques with reagents such as ethyl halides under acidic or basic conditions .

Paal-Knorr Synthesis

The Paal-Knorr method synthesizes thiophenes by condensing dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10). This technique can be adapted for introducing specific substituents at desired positions on the ring.

Fiesselmann Condensation

This approach uses thioglycolic acid derivatives in combination with acetylenic esters under basic conditions to produce substituted thiophenes.

Industrial Production

Industrial-scale synthesis often employs optimized versions of these methods to maximize yield and purity while minimizing costs. Reaction conditions are tailored based on the availability of starting materials and desired specifications.

Applications of 3-Ethylthiophene

Organic Electronics

One of the most prominent applications of 3-Ethylthiophene is in organic electronics:

  • Semiconductors: It serves as a precursor for conductive polymers used in organic light-emitting diodes (OLEDs) and solar cells .

  • Sensors: Its electronic properties are exploited in developing advanced sensing materials.

Flavor and Fragrance Industry

The aromatic characteristics of 3-Ethylthiophene make it valuable in formulating flavors and fragrances for food products and perfumes .

Chemical Synthesis

As a building block in organic synthesis, it enables the creation of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals .

Material Science

Research into conductive polymers has identified thiophenes like 3-Ethylthiophene as key components in developing lightweight batteries and advanced materials .

Environmental Applications

Studies suggest potential uses in environmental remediation processes, particularly in breaking down pollutants in soil and water systems .

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